molecular formula C16H14N2OS2 B2458581 N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide CAS No. 790726-18-0

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide

Cat. No.: B2458581
CAS No.: 790726-18-0
M. Wt: 314.42
InChI Key: RNZAMNSKXGQZEJ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide: is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a phenylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the benzothiazole derivative with phenylthiol in the presence of a base such as sodium hydride.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with an appropriate acylating agent, such as acetyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to receptors on the surface of cells, modulating their activity and signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Lacks the phenylsulfanyl and acetamide groups, resulting in different biological activities.

    6-methylbenzothiazole: Similar structure but lacks the phenylsulfanyl and acetamide groups.

    2-(phenylsulfanyl)benzothiazole: Lacks the acetamide group, leading to different chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-17-14-8-7-12(9-15(14)21-11)18-16(19)10-20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZAMNSKXGQZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329074
Record name N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790726-18-0
Record name N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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